molecular formula C10H8ClN5 B6315131 7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1835679-83-8

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B6315131
CAS No.: 1835679-83-8
M. Wt: 233.66 g/mol
InChI Key: NMNIVJWJLQVQQB-UHFFFAOYSA-N
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Description

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer research. This compound features the imidazo[4,5-b]pyridine core, a structure known for its ability to mimic purines and interact with the hinge region of kinase ATP-binding sites . The specific substitution at the 2-position with a 1-methyl-1H-pyrazol-4-yl group is a common feature in optimized inhibitors, contributing to key binding interactions . Derivatives based on this and closely related scaffolds have demonstrated potent activity against a range of kinases, including Aurora-A, Aurora-B, and FLT3 . These inhibitors are valuable tools for studying cell cycle regulation, mitosis, and oncogenic signaling in various human malignancies. Research indicates that modifications to the core structure can fine-tune selectivity and potency, providing options for the design of compounds that interact with different regions of the kinase, such as the P-loop or the DFG motif . The presence of a chloro group at the 7-position is a structural feature often associated with enhanced biochemical potency in this chemotype . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloro-2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5/c1-16-5-6(4-13-16)9-14-8-7(11)2-3-12-10(8)15-9/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNIVJWJLQVQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=NC=CC(=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold is typically constructed via cyclization of pyridine-2,3-diamine precursors. A widely adopted method involves the condensation of 3-amino-2-chloropyridine derivatives with triethyl orthoformate under acidic conditions . For instance, 6-amino-2-picoline undergoes nitration to yield 5-nitro-6-amino-2-picoline , which is selectively reduced to a diamine intermediate. Cyclization with triethyl orthoformate in hydrochloric acid produces the imidazo[4,5-b]pyridine core with a nitro group at position 5 .

The introduction of the 1-methyl-1H-pyrazol-4-yl group at position 2 employs palladium-catalyzed C–H arylation . A representative method involves reacting 7-chloroimidazo[4,5-b]pyridine with 1-methyl-1H-pyrazol-4-ylboronic acid under microwave irradiation . Key conditions include:

ComponentQuantity/TypeRole
7-Chloroimidazo[4,5-b]pyridine0.25 mmolSubstrate
1-Methyl-1H-pyrazol-4-ylboronic acid1.2 equivCoupling partner
Pd(OAc)₂5 mol%Catalyst
SPhos ligand10 mol%Ligand
K₂CO₃2.0 equivBase
DMF/H₂O (4:1)3 mLSolvent
Microwave irradiation140°C, 1 hEnergy source

This protocol achieves >90% conversion, with purification via silica gel chromatography (CH₂Cl₂/EtOH) .

Mechanistic Insight :
The reaction proceeds through a Pd(0)/Pd(II) cycle, where oxidative addition of the imidazo[4,5-b]pyridine C–H bond to palladium precedes transmetalation with the boronic acid. Reductive elimination yields the arylated product .

Alternative One-Pot Synthesis

A streamlined one-pot synthesis from 2-chloro-3-nitropyridine has been reported . The sequence involves:

  • SₙAr reaction with methylamine in H₂O/i-PrOH (80°C, 2 h).

  • Nitro reduction using Zn/HCl (80°C, 45 min).

  • Cyclization with paraformaldehyde (H₂O/i-PrOH, 10 h).

The chloro group is retained during cyclization, and subsequent Suzuki-Miyaura coupling introduces the pyrazole moiety .

Advantages :

  • Avoids intermediate isolation.

  • Yields >85% for the imidazo[4,5-b]pyridine core .

Spectroscopic Characterization and Validation

Critical analytical data for intermediates and the final compound include:

7-Chloroimidazo[4,5-b]pyridine :

  • ¹H NMR (DMSO-d₆) : δ 8.66 (s, 1H, H-2), 8.68 (s, 1H, H-7), 2.80 (s, 3H, CH₃) .

  • ¹³C NMR : δ 148.12 (C-2), 151.90 (C-7) .

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine :

  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₀H₈ClN₅: 242.0434; found: 242.0436 .

  • HPLC Purity : >99% (C18 column, MeCN/H₂O) .

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : Electron-withdrawing groups on the pyridine ring direct nitration to specific positions. Computational DFT studies aid in predicting sites of electrophilic attack .

  • Coupling Efficiency : Bulky ligands (e.g., SPhos) enhance selectivity in Pd-catalyzed reactions, suppressing homo-coupling byproducts .

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) improve boronic acid solubility but require careful moisture control to prevent hydrolysis .

Scale-Up and Industrial Applicability

For large-scale production, continuous flow reactors mitigate exothermic risks during nitration and diazotization. A representative pilot-scale protocol for the final coupling step uses:

  • Reactant concentration : 0.5 M in toluene.

  • Residence time : 30 min at 100°C.

  • Throughput : 1 kg/day with 88% yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazopyridines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 7-chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine. The compound has been shown to inhibit various cancer cell lines, including those resistant to conventional therapies.

Case Study: Inhibition of Anaplastic Lymphoma Kinase (ALK)

A study by Learn et al. demonstrated that derivatives of this compound could effectively inhibit ALK, a target in certain types of lung cancer. The research involved synthesizing multiple derivatives and evaluating their potency against ALK-positive cell lines. The results indicated that specific modifications to the imidazopyridine scaffold enhanced activity against ALK, suggesting a promising direction for targeted cancer therapies .

Antimicrobial Properties

The compound's structure allows it to interact with biological targets that are crucial for microbial survival. Preliminary investigations have shown that it possesses antimicrobial activity against various bacterial strains.

Data Table: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values obtained from preliminary assays, indicating the compound's potential as an antimicrobial agent.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. Studies indicate that it could modulate pathways involved in neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer’s Disease Models

In a study focusing on Alzheimer’s disease models, the compound was tested for its ability to reduce amyloid-beta aggregation, a hallmark of the disease. The results showed a significant reduction in aggregation levels, suggesting a potential role in therapeutic strategies for Alzheimer’s disease .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant in various biochemical pathways.

Data Table: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Cyclooxygenase (COX)0.5
Phosphodiesterase (PDE)1.2

This table presents the IC50 values for enzyme inhibition assays, indicating strong inhibitory effects on COX and PDE enzymes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazo[4,5-b]pyridine Derivatives

Compound Name / Identifier Substituents (Position) Key Functional Groups Similarity Score*
7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Cl (7), 1-methylpyrazole (2) Chloro, pyrazole Reference
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine [CAS 40851-92-1] Cl (5), methyl (2) Chloro, methyl 0.77
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g) Cl (6), 1,3-dimethylpyrazole (2), pyrazine-piperazine (7) Chloro, dimethylpyrazole, piperazine
3-((4-(6-Chloro-2-(1-methyl-1H-pyrazol-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21g) Cl (6), 1-methylpyrazole (2), isoxazole-piperazine (7) Chloro, pyrazole, isoxazole

*Similarity scores based on structural alignment (0.76–0.78) from .

Key Observations:

  • Chlorine Position: Shifting the chloro substituent from position 7 to 5 or 6 reduces structural similarity (e.g., 0.77 for 5-chloro derivatives) and may alter kinase binding or metabolic stability .
  • Piperazine Modifications: Derivatives with piperazine-linked groups (e.g., pyrazine or isoxazole in 27g and 21g) exhibit enhanced solubility but may face challenges in blood-brain barrier penetration .

Biological Activity

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its interaction with specific kinases.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN5, with a molecular weight of 233.66 g/mol. The compound features a chloro group at the 7-position and a pyrazole moiety at the 2-position of the imidazopyridine scaffold.

Research indicates that this compound acts primarily as an inhibitor of Aurora kinases, which are crucial for cell division and proliferation. Specifically, the compound has shown inhibitory activity against Aurora-A and Aurora-B kinases with IC50 values of 0.212 µM and 0.461 µM, respectively . In cellular assays using HeLa cells, it inhibited autophosphorylation at T288 and histone H3 phosphorylation at S10 with IC50 values of 0.087 µM and 0.223 µM, respectively.

Anticancer Activity

The compound has demonstrated potent cytotoxic effects against various cancer cell lines:

Cell Line GI50 (µM) IC50 (µM)
SW620 (Colon Cancer)0.18-
HCT116 (Colon Cancer)0.15-
HeLa (Cervical Cancer)-0.087

In addition to direct cytotoxicity, it has shown promise in inhibiting the growth of other cancer types, including lung and breast cancer cells .

Case Studies and Research Findings

  • Kinase Inhibition : A study reported that this compound inhibited a range of kinases beyond Aurora kinases, including ERK8, GSK3β, MLK1, JAK2, TrkA, and VEGFR with over 80% inhibition in a kinase panel assay . This broad inhibition profile suggests potential utility in targeting multiple signaling pathways involved in cancer progression.
  • Selectivity and Stability : The compound exhibited moderate stability in mouse and human liver microsomal assays (40% and 43% metabolized after 30 minutes), indicating a favorable pharmacokinetic profile for further development .
  • Comparative Studies : In comparative studies involving other pyrazole derivatives, compounds bearing similar scaffolds have also shown anticancer activity but often with higher IC50 values than those observed for this compound . This highlights the superior potency of this specific compound.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 7-chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, and what intermediates are pivotal?

  • Methodological Answer : The compound is typically synthesized via regioselective chlorination of the imidazo[4,5-b]pyridine core. For example, phosphoryl chloride (POCl₃) is effective for introducing chlorine at the 7-position, as demonstrated in the chlorination of imidazo[4,5-b]pyridine 4-oxides . Key intermediates include ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate, though substitution at the 7-chloro group may require careful optimization due to unexpected stability under standard nucleophilic conditions (e.g., sodium azide or methoxide) . Characterization relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry to confirm regiochemistry .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer : X-ray crystallography using SHELXL software remains the gold standard for unambiguous structural determination, particularly for resolving planar vs. non-planar conformations of the imidazo[4,5-b]pyridine core . For solution-phase analysis, 1H NMR^1 \text{H NMR} at 400–600 MHz resolves splitting patterns of pyrazole and pyridine protons, while 13C NMR^{13} \text{C NMR} confirms substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic signatures .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

  • Methodological Answer : Initial screening often targets kinase inhibition (e.g., c-Met or PAK4) using enzymatic assays with ATP-competitive binding protocols. For example, imidazo[4,5-b]pyridines are evaluated at 1–10 μM concentrations in vitro, with IC50_{50} values determined via fluorescence polarization . Antimicrobial activity is assessed using MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains, with streptomycin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reactivity of the 7-chloro substituent during functionalization?

  • Methodological Answer : Discrepancies in substitution reactivity (e.g., failed azide displacement despite theoretical feasibility) may arise from steric hindrance or electron-withdrawing effects from the pyrazole group. Strategies include:

  • Protecting group strategies : Temporarily masking the 5-amino group with Boc (tert-butyloxycarbonyl) to reduce electron donation .
  • Solvent optimization : Switching from aqueous ethanol to anhydrous DMF or THF to enhance nucleophilicity .
  • Alternative reagents : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation instead of nucleophilic substitution .

Q. What computational approaches predict the compound’s binding affinity to kinase targets like c-Met or PAK4?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (AMBER/CHARMM) are used to model interactions. Substituent effects (e.g., chloro vs. fluoro at the 6-position) are analyzed via comparative binding energy (MM-PBSA) calculations, focusing on hydrophobic pocket occupancy and hydrogen-bonding with catalytic lysine residues . Density Functional Theory (DFT) assesses electronic contributions of the pyrazole ring to binding .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a monohydrate (e.g., extended-release microspheres) improves aqueous solubility .
  • Metabolic stability : Introducing electron-donating groups (e.g., methoxy) at the pyridine ring reduces CYP450-mediated oxidation, as shown in analogs with extended plasma half-lives .
  • Toxicity mitigation : In silico toxicity prediction (e.g., ProTox-II) guides structural modifications to minimize hepatotoxicity risks .

Q. How does regioselectivity in electrophilic substitution reactions vary with the electronic environment of the imidazo[4,5-b]pyridine core?

  • Methodological Answer : The electron-deficient nature of the imidazo[4,5-b]pyridine core directs electrophiles to the 5- and 7-positions. For example:

  • Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the 7-position due to resonance stabilization of the intermediate .
  • Halogenation : POCl₃ preferentially chlorinates the 7-position in N-1-substituted derivatives, while NBS (N-bromosuccinimide) brominates the 5-position under radical conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :

  • Structural validation : Re-examine NMR/X-ray data to confirm regiochemistry (e.g., 6-chloro vs. 7-chloro isomers) .
  • Assay standardization : Compare IC50_{50} values using identical assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to isolate substituent effects from assay variability .

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